VGX-1027 - 6501-72-0

VGX-1027

Catalog Number: EVT-286024
CAS Number: 6501-72-0
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid (GIT 27) is a synthetic isoxazole derivative. [] It is classified as an immunomodulatory compound due to its ability to influence immune responses. [] In scientific research, GIT 27 has primarily been studied for its potential in treating autoimmune diseases and inflammatory conditions. []

Mechanism of Action

GIT 27 exhibits immunomodulatory properties by acting as an antagonist of Toll-like receptor 4 (TLR-4), a key signaling protein on astrocytes and microglia. [, ] By blocking TLR-4, GIT 27 can potentially modulate cytokine responses associated with inflammation and autoimmune reactions. [, ]

Applications
  • Modulating Cytokine Response in Hydrocephalus: Research indicates that GIT 27 might serve as a potential treatment option for hydrocephalus. [, ] Surgical shunt insertion for hydrocephalus can trigger an inflammatory cytokine response, leading to complications like shunt obstruction. [, ] GIT 27's ability to reduce the inflammatory cytokine response, by acting on astrocytes, makes it a promising candidate for improving treatment outcomes. [, ]

  • Preventing Autoimmune Diabetes: Studies demonstrate that GIT 27 effectively prevents spontaneous and accelerated forms of autoimmune diabetes in NOD mice. [] It also inhibits immunoinflammatory diabetes induced by streptozotocin in CBA/H mice. [] The compound's anti-diabetic properties are attributed to its ability to reduce the production of proinflammatory cytokines, including tumor necrosis factor-α and interleukin-1β, within the pancreas and the body. [] This suggests that GIT 27 could be a potential therapeutic agent for preventing and treating type 1 diabetes.

  • Anticancer Properties: A nitric oxide-donating derivative of GIT 27, (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide (GIT-27NO), has shown significant anticancer activity against various rodent and human tumor cell lines. [] GIT-27NO induces cell death, particularly apoptosis in L929 cells and autophagy in C6 and B16 cells. [] This anticancer effect is attributed to its ability to release nitric oxide, leading to increased reactive oxygen species production. []

(αS,5S)-α-Amino-3-chloro-4,5-dihydro-5-isoxazoleacetic Acid (AT-125)

    Compound Description: (αS,5S)-α-Amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125), also known as α-amino-3-chloro-2-isoxazoline-5-acetic acid, U-42126, and NSC 163501, is a fermentation-derived amino acid antimetabolite exhibiting significant antitumor activity. [] It functions as a glutamine antagonist in mammalian cells. [, , , ] AT-125 demonstrates sex- and age-related toxicity in mice, with females and younger animals showing higher sensitivity. [] This toxicity resembles that of 3-deazauridine, suggesting shared biochemical mechanisms. [] Co-administration of testosterone with AT-125 mitigates its toxicity and enhances therapeutic efficacy in L1210 leukemic mice by enabling higher dose administration. [] AT-125 potently inhibits cytidine triphosphate synthetase (Ki = 2 × 10−6 M), a glutamine-dependent amidotransferase targeted by 3-deazauridine. [] Additionally, AT-125 affects L1210 cell ribonucleotide pools, elevating uridine triphosphate while decreasing cytidine triphosphate and guanosine triphosphate levels. [] This suggests that AT-125 might also inhibit xanthosine monophosphate aminase, another glutamine-dependent enzyme. [] Supporting this hypothesis, combining cytosine and guanosine ribonucleosides (or deoxyribonucleosides) synergistically reverses AT-125's growth-inhibitory effects on L1210 cells in culture. []

(S,R)-3-Phenyl-4,5-dihydro-5-isoxazole Acetic Acid (VGX-1027)

    Compound Description: (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027) is an isoxazole compound with various immunomodulatory properties. [] VGX-1027 exhibits antidiabetic effects in preclinical models of human type 1 diabetes mellitus (T1D) due to its capacity to prevent interleukin (IL)-1β plus interferon-γ-induced pancreatic islet death in vitro. [] Administering VGX-1027 to NOD mice, a model for spontaneous and accelerated diabetes, significantly reduced the cumulative incidence of diabetes and insulitis, regardless of whether the accelerated form was induced by cyclophosphamide injection or by transfer of spleen cells from acutely diabetic syngeneic donors. [] Additionally, both intraperitoneal and oral administration of VGX-1027 in CBA/H mice with streptozotocin-induced diabetes successfully counteracted destructive insulitis and hyperglycemia development. [] VGX-1027 treatment reduced proinflammatory mediator production, including tumor necrosis factor-α, IL-1β, macrophage migration inhibitory factor, and inducible nitric-oxide synthase-mediated nitric oxide, in both pancreatic islets and peripheral compartments. [] These findings suggest that VGX-1027's antidiabetic effects likely stem from limiting cytokine-mediated immunoinflammatory events that lead to pancreatic islet inflammation and destruction. []

(S,R)-3-Phenyl-4,5-dihydro-5-isoxazole Acetic Acid-Nitric Oxide (GIT-27NO)

    Compound Description: (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide (GIT-27NO) is a nitric oxide (NO)–donating isoxazole derivative investigated for its anticancer properties. [] GIT-27NO, unlike its NO-deprived parent compound VGX-1027, significantly impacted the viability of both rodent (L929, B16, and C6) and human (U251, BT20, HeLa, and LS174) tumor cell lines. [] GIT-27NO induced either apoptotic cell death (e.g., in L929 cells) or autophagic cell death (C6 and B16 cells). [] Additionally, it hampered the viability of cisplatin-resistant B16 cells. [] Hemoglobin, an NO scavenger, completely blocked GIT-27NO-induced cell death, confirming NO release as the mediator of its tumoricidal effect. [] Increased intracellular NO upon GIT-27NO treatment correlated with heightened reactive oxygen species production, while their neutralization by the antioxidant N-acetylcysteine partially restored cell viability. [] The drug's antitumor activity involved selective, cell-specific activation of mitogen-activated protein kinases, which specific inhibitors neutralized. [] In vivo, GIT-27NO significantly reduced B16 melanoma growth in syngeneic C57BL/6 mice at a dose (0.5 mg/mouse) 160 times lower than its acute lethality dose (80 mg/mouse). [] Moreover, a dose five times higher than that effective in the melanoma model was well-tolerated in mice over four consecutive weeks. []

α-Amino-3-chloro-4,5-dihydro-5-methyl-5-isoxazoleacetic Acid

    Compound Description: α-Amino-3-chloro-4,5-dihydro-5-methyl-5-isoxazoleacetic acid is a ring-methylated analog of the antitumor agent acivicin (AT-125) synthesized in six steps from (S)-valine with a 63% overall yield. [] A key step is the 1,3-dipolar addition of bromonitrile oxide to N,C-protected (S)-isodehydrovaline, which itself is derived from (S)-valine in four steps involving the photoisomerization of N-phthaloylvaline methyl ester. [] The stereochemistry of the 1,3-dipolar cycloaddition was confirmed by X-ray crystallography of the major diastereoisomer formed during the chloronitrile oxide cycloaddition. []

Properties

CAS Number

6501-72-0

Product Name

VGX-1027

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)

InChI Key

MUFJHYRCIHHATF-UHFFFAOYSA-N

SMILES

C1C(ON=C1C2=CC=CC=C2)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid
3-phenyl-4,5-dihydro-5-isoxazole acetic acid
GIT27
VGX-1027

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.